molecular formula C7H7NO2<br>C6H4(CH3)(NO2)<br>C7H7NO2 B074249 2-Nitrotoluene CAS No. 1321-12-6

2-Nitrotoluene

Cat. No. B074249
Key on ui cas rn: 1321-12-6
M. Wt: 137.14 g/mol
InChI Key: PLAZTCDQAHEYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04257986

Procedure details

In a process for the manufacture of a nirotoluene compound by reacting toluene with an aqueous acid mixture comprising nitric acid and sulfuric acid under conditions sufficient to effect nitration thereof and form a nitrotoluene compound and a spent aqueous acid fraction and then recovering the nitrotoluene compound from the spent aqueous acid fraction, the improvement for refining the spent aqueous acid fraction which comprises the following steps:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[N+:1]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[CH3:16])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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